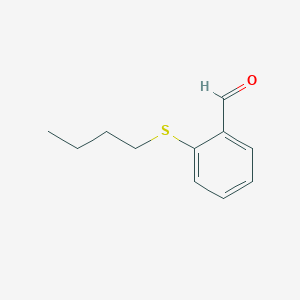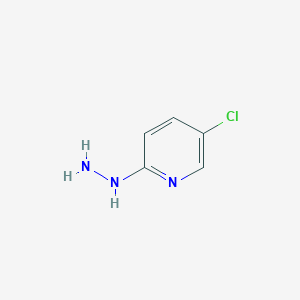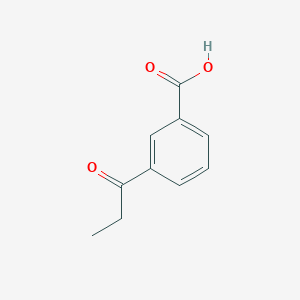
3-Propanoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propanoylbenzoic acid, also known as 3-hydroxybenzoic acid, is a naturally occurring organic compound and a derivative of benzoic acid. It is found in many plants and is used as a food additive and preservative. It is also used in the synthesis of various pharmaceuticals, cosmetics, and other compounds. 3-Propanoylbenzoic acid has been widely studied for its various biochemical and physiological effects, and its potential applications in the laboratory.
科学的研究の応用
Effects on Adipocyte Differentiation
3-Propanoylbenzoic acid, as a member of the paraben family, shows significant biological activity. Parabens, including 3-Propanoylbenzoic acid derivatives, have been shown to promote adipogenesis in murine 3T3-L1 cells, a process involved in adipocyte differentiation. This promotion is marked by changes in adipocyte morphology, lipid accumulation, and the expression of adipocyte-specific markers. Interestingly, the adipogenic potency of parabens appears to increase with the length of the linear alkyl chain, indicating a structure-activity relationship. This finding suggests potential implications of parabens, including 3-Propanoylbenzoic acid derivatives, in obesity and warrants further investigation into their role in adipogenesis in vivo (Hu et al., 2013).
Corrosion Inhibition in Stainless Steel
Research indicates that derivatives of hydroxybenzoic acid, such as 3-Hydroxybenzoic acid, exhibit significant potential as corrosion inhibitors. Specifically, 3-Hydroxybenzoic acid has been studied for its effectiveness as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly aqueous pickling solutions containing sulfuric acid, hydrofluoric acid, and hydrogen peroxide. The compound's inhibition efficiency was noted to increase with its concentration, showcasing its potential in industrial applications to protect metal surfaces from corrosion (Narváez, Cano, & Bastidas, 2005).
Antimicrobial and Antibacterial Properties
Derivatives of hydroxybenzoic acid, such as 3-Hydroxybenzoic acid, have been recognized for their antimicrobial and antibacterial properties. The synthesis and testing of novel hybrid derivatives of 3-Hydroxybenzoic acid revealed significant antibacterial activity. This finding opens up avenues for the use of these derivatives in developing new antimicrobial agents, highlighting their potential in the medical and pharmaceutical fields (Satpute, Gangan, & Shastri, 2018).
作用機序
Target of Action
The primary targets of 3-Propanoylbenzoic acid are enzymes such as Aspartate aminotransferase, Aromatic-amino-acid aminotransferase, and Aminotransferase . These enzymes play a crucial role in various biochemical reactions in the body, including the metabolism of amino acids .
Mode of Action
3-Propanoylbenzoic acid interacts with its targets by binding to these enzymes, thereby influencing their activity .
Biochemical Pathways
3-Propanoylbenzoic acid is involved in the core β-oxidative pathway of benzoic acid biosynthesis in plants . This pathway involves several steps, including the conversion of cinnamic acid to cinnamoyl-CoA, which is then converted to 3-hydroxy-3-phenylpropanoyl-CoA, and finally to 3-oxo-3-phenylpropanoyl-CoA . The affected pathways and their downstream effects are complex and involve multiple biochemical reactions .
Pharmacokinetics
General principles of pharmacokinetics suggest that these properties would be influenced by factors such as the drug’s physicochemical properties, formulation, and route of administration . The impact of these properties on the bioavailability of 3-Propanoylbenzoic acid would depend on factors such as its lipid solubility, size, degree of ionization, and the area of absorptive surface .
Result of Action
It is known that the compound’s interaction with its target enzymes can influence various biochemical reactions and pathways . The specific effects would likely depend on the nature of these reactions and pathways, as well as the specific context in which the compound is acting .
特性
IUPAC Name |
3-propanoylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXGVUOQOFRNKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551218 |
Source


|
| Record name | 3-Propanoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74380-71-5 |
Source


|
| Record name | 3-Propanoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



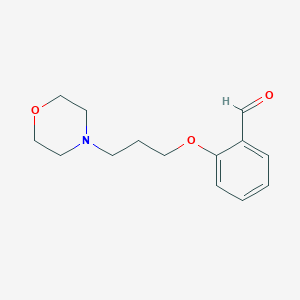
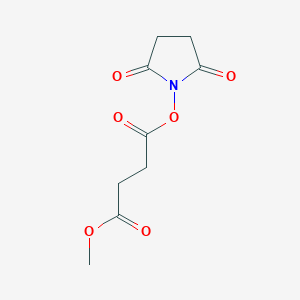
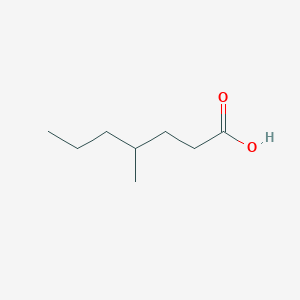


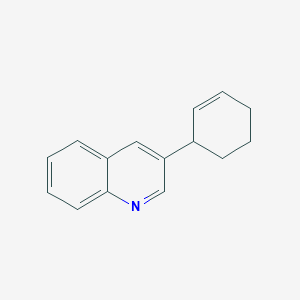
![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)
![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)

